molecular formula C16H14ClN3O2S B2909412 3-amino-N-(5-chloro-2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 773152-27-5

3-amino-N-(5-chloro-2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2909412
CAS No.: 773152-27-5
M. Wt: 347.82
InChI Key: LTXZQAWURWPZIB-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thiophene-pyridine core and a carboxamide substituent. Such derivatives are historically explored as modulators of muscarinic acetylcholine receptors (e.g., M4) and antimicrobial agents .

Properties

IUPAC Name

3-amino-N-(5-chloro-2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-7-5-8(2)19-16-12(7)13(18)14(23-16)15(22)20-10-6-9(17)3-4-11(10)21/h3-6,21H,18H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXZQAWURWPZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=C(C=CC(=C3)Cl)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-(5-chloro-2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on existing research.

  • Molecular Formula : C16H14ClN3O2S
  • Molecular Weight : 347.8 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been suggested that the thieno[2,3-b]pyridine scaffold plays a crucial role in its pharmacological effects. The presence of the chloro and hydroxyl groups enhances its binding affinity to specific receptors and enzymes.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study reported that derivatives of thieno[2,3-b]pyridine showed effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL depending on the specific derivative and target organism .

2. Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells through the inhibition of tubulin polymerization and modulation of apoptotic pathways. For instance, related compounds have shown IC50 values as low as 0.004 µM in T47D human breast cancer cells .

3. Anti-inflammatory Effects

In vivo studies have indicated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. It was observed to reduce edema in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial activity of derivatives based on the thieno[2,3-b]pyridine structure. The results indicated that compounds with similar functional groups to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Target Organism
A0.5Staphylococcus aureus
B1Escherichia coli
C4Pseudomonas aeruginosa

Case Study 2: Cancer Cell Apoptosis

In a study assessing the cytotoxic effects on various cancer cell lines, derivatives were tested for their ability to induce apoptosis.

CompoundCell LineIC50 (µM)
XMCF70.008
YHCT1160.002
ZPC30.004

These findings support the hypothesis that modifications on the thieno[2,3-b]pyridine structure can lead to enhanced anticancer activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological activity and PK profiles of thieno[2,3-b]pyridine carboxamides are highly dependent on the aryl/alkyl substituents at the N-position. Key analogs include:

Compound Name Substituent at N-position Key Modifications vs. Target Compound Biological Target/Activity References
VU0010010 (30) 4-chlorobenzyl Chlorobenzyl vs. hydroxyphenyl; no hydroxyl M4 receptor modulation
VU0152100 (32) 4-methoxybenzyl Methoxybenzyl vs. hydroxyphenyl M4 receptor modulation
3-amino-N-(5-chloro-2-methylphenyl)-...carboxamide 5-chloro-2-methylphenyl Methyl vs. hydroxyl group Discontinued (synthesis/performance?)
LY2033298 (33) Cyclopropylamide + chloro/methoxy Additional chloro/methoxy on core M4 receptor PAM (≥98% purity)
ML293 Novel scaffold (non-thienopyridine) Scaffold divergence M4 PAM with improved PK

Key Observations :

  • Hydroxyl Group Impact : The 2-hydroxyphenyl group in the target compound may enhance solubility or receptor binding via hydrogen bonding compared to chlorobenzyl (VU0010010) or methoxybenzyl (VU0152100) analogs .
  • Biological Specificity: Substituents direct activity toward distinct targets. For example, M4 modulators (VU0010010, VU0152100) contrast with antimicrobial derivatives (e.g., 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide) .

Pharmacological and Functional Differences

  • LY2033298, with a cyclopropylamide and chloro/methoxy groups, shows high purity and potency, suggesting substituent positioning critically affects receptor interaction .
  • Antimicrobial Activity: Analogs with distyryl or styryl groups (e.g., 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide) exhibit insecticidal activity against Aphis craccivora, highlighting the role of hydrophobic substituents in agrochemical applications .

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